3-[(3-Chloro[1,1'-biphenyl]-4-yl)oxy]piperidine hydrochloride
Overview
Description
3-[(3-Chloro[1,1’-biphenyl]-4-yl)oxy]piperidine hydrochloride is a chemical compound with the molecular formula C17H19Cl2NO. It is a derivative of biphenyl, where a piperidine ring is attached through an ether linkage to a chlorinated biphenyl structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Chloro[1,1’-biphenyl]-4-yl)oxy]piperidine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-1,1’-biphenyl and piperidine.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A suitable solvent, such as dichloromethane or toluene, is used.
Catalysts: A base, such as potassium carbonate or sodium hydride, is often employed to facilitate the nucleophilic substitution reaction.
Procedure: The 3-chloro-1,1’-biphenyl is reacted with piperidine in the presence of the base and solvent. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of 3-[(3-Chloro[1,1’-biphenyl]-4-yl)oxy]piperidine hydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.
Continuous Stirring: Continuous stirring ensures uniform mixing and reaction efficiency.
Automated Systems: Automated systems control the reaction parameters, such as temperature, pressure, and reaction time, to optimize yield and purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(3-Chloro[1,1’-biphenyl]-4-yl)oxy]piperidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction: The biphenyl structure can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under anhydrous conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions facilitate the hydrolysis reaction.
Major Products
The major products formed from these reactions include:
Substituted Biphenyl Derivatives: Resulting from nucleophilic substitution.
Oxidized or Reduced Biphenyl Compounds: Formed through oxidation or reduction reactions.
Alcohol and Piperidine: Products of hydrolysis.
Scientific Research Applications
3-[(3-Chloro[1,1’-biphenyl]-4-yl)oxy]piperidine hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-[(3-Chloro[1,1’-biphenyl]-4-yl)oxy]piperidine hydrochloride involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects.
Pathways Involved: It may modulate signaling pathways, leading to changes in cellular functions and responses.
Binding Affinity: The compound’s binding affinity to its targets determines its potency and efficacy.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-3’-chloro-1,1’-biphenyl: A similar compound with a bromine atom instead of a piperidine ring.
3-[(3-Chloro[1,1’-biphenyl]-4-yl)oxy]pyrrolidine hydrochloride: A related compound with a pyrrolidine ring instead of piperidine
Uniqueness
3-[(3-Chloro[1,1’-biphenyl]-4-yl)oxy]piperidine hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-(2-chloro-4-phenylphenoxy)piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO.ClH/c18-16-11-14(13-5-2-1-3-6-13)8-9-17(16)20-15-7-4-10-19-12-15;/h1-3,5-6,8-9,11,15,19H,4,7,10,12H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQVUJAMNJCBQAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OC2=C(C=C(C=C2)C3=CC=CC=C3)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1220018-26-7 | |
Record name | Piperidine, 3-[(3-chloro[1,1′-biphenyl]-4-yl)oxy]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220018-26-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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